1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
Description
The compound 1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a 1,8-naphthyridine derivative with a 2-methylpiperidine-1-carbonyl substituent at position 3 and a 7-methyl group on the naphthyridine core. The phenyl ring at position 4 is functionalized with an acetyl group (ethan-1-one) at the meta position.
Key structural features:
- 1,8-Naphthyridine core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 8, enabling hydrogen bonding and π-π interactions.
- 2-Methylpiperidine-1-carbonyl group: A lipophilic substituent that may enhance membrane permeability and target binding.
- Acetylphenyl group: A planar, electron-deficient moiety that could influence solubility and intermolecular interactions.
Properties
IUPAC Name |
1-[3-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15-10-11-20-22(27-19-9-6-8-18(13-19)17(3)29)21(14-25-23(20)26-15)24(30)28-12-5-4-7-16(28)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYEKKVJAATSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves multiple steps, including the formation of the naphthyridine core, the introduction of the piperidine moiety, and the attachment of the phenyl group. The synthetic route typically involves:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.
Attachment of the Phenyl Group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated naphthyridine derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.
Scientific Research Applications
1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a probe to study biological pathways and molecular interactions, helping to elucidate the mechanisms of various biological processes.
Pharmaceutical Development: The compound serves as a lead compound in drug discovery programs, where its structure is modified to enhance its pharmacological properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The molecular pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Research Findings and Challenges
- Bioactivity Gaps : While L968-0990 has documented solubility data, the target compound’s in vitro activity remains unvalidated.
- Optimization Opportunities: Introducing a cyano group (as in pyridinone derivatives) could enhance antioxidant or antibacterial properties .
Biological Activity
1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one, also known as L968-0709, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of L968-0709 is , and it features a naphthyridine core, a piperidine moiety, and a phenyl group. The IUPAC name is 1-(3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one. The compound's structure is critical for its interaction with biological targets.
The mechanism of action for L968-0709 involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biochemical pathways, including:
- Signal Transduction Pathways : The compound may modulate pathways that control cell growth and differentiation.
- Metabolic Pathways : It has the potential to influence metabolic processes within cells.
- Gene Expression Regulation : By interacting with transcription factors or other regulatory proteins, L968-0709 may alter gene expression profiles.
Biological Activity and Cytotoxicity
Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably, L968-0709 has shown promising results in inhibiting the growth of HepG2 (human liver carcinoma) cell lines.
Table 1: Cytotoxic Activity of Naphthyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 4c | HepG2 | 0.045 | More potent |
| 5c | HepG2 | 0.120 | Slightly less potent |
| L968-0709 | HepG2 | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Case Studies
Several studies have evaluated the biological activity of compounds similar to L968-0709:
- Antiproliferative Effects : A study demonstrated that naphthyridine derivatives showed IC50 values ranging from submicromolar to nanomolar levels against various cancer cell lines, indicating their potential as anticancer agents .
- Mechanistic Insights : Research into similar compounds revealed that they could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- In Vivo Studies : Preclinical evaluations indicated that certain derivatives exhibited effective tumor growth inhibition in c-Met-dependent tumor models, showcasing their potential for further clinical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
